molecular formula C11H13FO2 B1326137 4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE CAS No. 898785-07-4

4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE

Cat. No.: B1326137
CAS No.: 898785-07-4
M. Wt: 196.22 g/mol
InChI Key: IERCIBAMOUQEGX-UHFFFAOYSA-N
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Description

4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE is an organic compound characterized by the presence of a dioxolane ring attached to a fluorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE typically involves the reaction of 4-fluoro-3-methylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The dioxolane ring can also contribute to the compound’s stability and reactivity, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenylboronic acid
  • 4-Fluoro-3-methylphenol
  • 2-Fluoro-4-methylaniline

Uniqueness

4-FLUORO-3-METHYL (1,3-DIOXOLAN-2-YLMETHYL)BENZENE is unique due to the presence of both a fluorinated phenyl group and a dioxolane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential biological activity .

Properties

IUPAC Name

2-[(4-fluoro-3-methylphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8-6-9(2-3-10(8)12)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERCIBAMOUQEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2OCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645885
Record name 2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-07-4
Record name 2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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